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Eryngin

Cat. No.: B1576702
Attention: For research use only. Not for human or veterinary use.
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Description

Eryngin is a novel antifungal peptide with a molecular mass of approximately 10 kDa, purified from the fruiting bodies of the edible mushroom Pleurotus eryngii (King Oyster Mushroom) . Research indicates that this peptide exhibits inhibitory activity against the mycelial growth of various fungi, including Fusarium oxysporum and Mycosphaerella arachidicola . The characterization of related ribotoxin-like proteins from Pleurotus eryngii , such as eryngitins, has shed light on a potential mechanism of action for this family of proteins. These proteins are specific ribonucleases that inactivate ribosomes by cleaving a single phosphodiester bond within the sarcin-ricin loop (SRL) of large rRNA . This cleavage event irreversibly damages the ribosome, preventing its interaction with elongation factors and leading to the arrest of protein synthesis, which may underpin the observed antifungal effects . The N-terminal sequence of this compound shows some similarity to an antifungal protein from the mushroom Lyophyllum shimeiji . As a naturally derived bioactive peptide, this compound is a compound of interest for research in mycology, plant pathology, and the study of novel antimicrobial agents . This product is intended for research use only and is not intended for diagnostic or therapeutic procedures.

Properties

bioactivity

Antifungal

sequence

ATRVVYCNRRSGSVVGGDDTVYYEG

Origin of Product

United States

Natural Bioproduction and Extraction Methodologies of Eryngin

Mycological Sources and Investigational Biosynthetic Pathways

Eryngin is a peptide that has been isolated from the fruiting bodies of the edible mushroom Pleurotus eryngii. nih.govresearchgate.net This mushroom, commonly known as the king oyster mushroom, is widely cultivated and consumed. 193.16.218

Identification of Pleurotus eryngii as the Primary Fungal Producer

Studies have identified Pleurotus eryngii as a source of this compound. nih.govresearchgate.net The peptide, with a molecular mass of 10 kDa, was isolated from the fruiting bodies of this mushroom. nih.gov Pleurotus eryngii is a member of the Pleurotaceae family and is a white rot saprobe. 193.16.218 It is mainly associated with plants from the Apiaceae family in its natural habitat. 193.16.218

Exploration of Enzymatic and Genetic Elements Governing this compound Biosynthesis

While the specific enzymatic and genetic elements governing this compound biosynthesis in Pleurotus eryngii are not extensively detailed in the provided search results, fungal biosynthesis of various natural products, including peptides, involves complex enzymatic machinery encoded by specific genes, often organized in gene clusters. frontiersin.orgamazonaws.com Fungal biosynthetic pathways can involve polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS), among other enzymes. frontiersin.orgamazonaws.com The regulation of these pathways can be influenced by genetic networks and environmental conditions. nih.govuni-goettingen.de

Comparative Analysis of this compound Production Across Pleurotus Strains

Here is a table summarizing yield data for different P. eryngii strains on a lignocellulose substrate:

Pleurotus eryngii StrainYield (kg per 100 kg substrate)Biological Efficiency (BE%)
Ple-4V41.5156.18
Ple-5V39.5-
PEL9.028.52
PEG11.0-
Average27.53-

Note: Data compiled from a comparative study on cultivation of different P. eryngii strains. 193.16.218

Advanced Strategies for Isolation and Purification in Research Settings

The isolation and purification of bioactive compounds like this compound from natural sources typically involve a series of chromatographic techniques to separate the target compound from other cellular components and metabolites. iipseries.orgcolumn-chromatography.com

Chromatographic Techniques for this compound Resolution and Enrichment

Chromatography is a crucial technique for the isolation and purification of compounds from complex mixtures based on their differential partitioning between a mobile phase and a stationary phase. iipseries.org Various chromatographic methods are employed depending on the properties of the target compound and the nature of the crude extract. iipseries.orgcolumn-chromatography.combiotage.com

Ion Exchange Chromatography Applications (DEAE-cellulose, S-Sepharose)

Ion exchange chromatography is a method that separates molecules based on their net charge. harvardapparatus.com It involves the reversible adsorption of charged molecules to immobilized ions of opposite charge on a stationary phase. harvardapparatus.com DEAE-cellulose and S-Sepharose are examples of ion exchange chromatography media used in protein and peptide purification. harvardapparatus.comsigmaaldrich.comavantorsciences.comvwr.comavantorsciences.com

In the isolation of this compound, which is described as an antifungal peptide with a molecular mass of 10 kDa, ion exchange chromatography has been utilized. nih.gov Specifically, this compound was found to be unadsorbed on DEAE-cellulose, indicating it is likely negatively charged or neutral at the pH used for this step. nih.gov DEAE-cellulose is a weak anion exchanger, meaning it has positively charged functional groups (diethylaminoethyl) that bind to negatively charged molecules. harvardapparatus.comsigmaaldrich.comavantorsciences.comvwr.comavantorsciences.com The fact that this compound did not adsorb suggests it did not interact significantly with the positive charges of the DEAE-cellulose matrix. nih.gov

Conversely, this compound was adsorbed on S-Sepharose. nih.gov S-Sepharose is a strong cation exchanger, possessing negatively charged sulfonyl groups (-SO3¯) that bind to positively charged molecules. harvardapparatus.com The adsorption of this compound on S-Sepharose indicates that the peptide carries a net positive charge at the pH of the experiment, allowing it to bind to the negatively charged stationary phase. nih.govharvardapparatus.com This differential behavior on anion and cation exchange columns is a key step in the purification of this compound, allowing for its separation from other components in the fungal extract. nih.gov

Here is a summary of this compound's behavior on ion exchange columns:

Chromatography MediumType of Ion ExchangerThis compound BehaviorIndicated Charge of this compound (at experimental pH)
DEAE-celluloseWeak Anion ExchangerUnadsorbedNegative or Neutral
S-SepharoseStrong Cation ExchangerAdsorbedPositive
Affinity Chromatography Approaches (Affi-gel blue gel)

Affinity chromatography is a powerful technique that utilizes the specific binding interaction between a target molecule (like this compound) and a ligand immobilized on a stationary phase. Affi-gel blue gel is a type of affinity chromatography resin that has been successfully used in the purification of this compound nih.govpolimi.itcapes.gov.br.

Affi-gel blue gel consists of a crosslinked agarose (B213101) gel matrix covalently linked with the Cibacron Blue F3GA dye bio-rad.com. This dye can interact with a variety of proteins, including those that bind nucleotides, kinases, and albumin bio-rad.com. In the purification of this compound, the peptide was found to be adsorbed onto the Affi-gel blue gel column nih.govpolimi.it. This indicates that this compound has an affinity for the Cibacron Blue F3GA dye, allowing it to be captured on the column while other non-binding substances pass through. Following washing steps to remove impurities, this compound is then eluted from the column by changing the buffer conditions to disrupt the interaction between the peptide and the immobilized dye nih.govpolimi.it. This adsorption onto and subsequent elution from Affi-gel blue gel is a key step in isolating this compound from crude extracts. The use of Affi-gel blue gel has also been reported in the purification of other proteins and peptides from mushrooms, such as pleurostrin from Pleurotus ostreatus and an antifungal protein from Lyophyllum shimeji, highlighting its utility in fungal protein purification schemes capes.gov.brscholarsportal.info.

Size Exclusion Chromatography and Gel Filtration Techniques

Size exclusion chromatography (SEC), also known as gel filtration chromatography, is a technique that separates molecules based on their size as they pass through a porous stationary phase bitesizebio.comcytivalifesciences.comlcms.cz. The column is packed with beads containing pores of specific sizes bitesizebio.comcytivalifesciences.com. Larger molecules that are too big to enter the pores elute first in the void volume, while smaller molecules that can enter the pores to varying degrees are retained longer and elute later bitesizebio.comcytivalifesciences.com.

Gel filtration has been employed in the purification of this compound, and it was also used to determine its molecular mass, which was found to be 10,000 Da mdpi.comresearchgate.net. This technique is valuable for separating this compound from molecules of significantly different sizes, such as larger proteins or smaller peptides and other compounds present in the crude mushroom extract. Gel filtration on Superdex 75 has been used in the purification protocols for other proteins from Pleurotus eryngii, including eryngeolysin and laccase researchgate.netresearchgate.net. SEC is considered a mild chromatography technique as it does not rely on binding interactions, making it suitable for preserving the native structure and activity of proteins and peptides cytivalifesciences.com.

Optimization of Extraction and Purification Parameters for Enhanced Yield in Research

Optimizing extraction and purification parameters is crucial for maximizing the yield and purity of bioactive compounds like this compound from natural sources nih.govresearchgate.net. While specific detailed optimization studies solely focused on this compound's extraction and purification parameters for enhanced yield were not extensively detailed in the provided search results, research on optimizing extraction of other compounds from Pleurotus eryngii and general protein purification optimization principles offer relevant insights researchgate.netrsc.orgnih.govhuji.ac.il.

Optimization studies for extracting other compounds from Pleurotus eryngii, such as polysaccharides, have investigated parameters like temperature, time, and solvent ratio rsc.orgnih.gov. For instance, optimizing hot water extraction of Pleurotus eryngii polysaccharides involved studying the effects of temperature, time, and the ratio of water to fruiting bodies using response surface methodology rsc.orgnih.gov. Optimal conditions identified for polysaccharide extraction included a temperature of 79 °C, a time of 3.11 hours, and a water to fruiting body ratio of 52.6 mL/g, resulting in a polysaccharide yield of 7.53% rsc.orgnih.gov.

General protein purification optimization often involves considering various factors such as sample preparation, choice of chromatography techniques and media, and buffer conditions (pH, ionic strength, additives) nih.govhuji.ac.il. Design of experiments (DoE) is a statistical approach commonly used to systematically investigate the impact of multiple parameters and their interactions on purification yield and purity nih.govhuji.ac.il. Studies on optimizing protein purification processes have shown that parameters like column load and salt gradient slope in ion-exchange chromatography can significantly impact yield and productivity lu.se. Maximum yield is often obtained at lower column loads and shallower gradients lu.se.

Structural Elucidation and Conformational Dynamics of Eryngin

Primary Sequence Analysis and Molecular Characterization

The initial characterization of Eryngin involved detailed analysis of its amino acid sequence and determination of its molecular weight, providing fundamental insights into its identity and properties.

N-terminal Sequence Homology Studies and Comparative Bioinformatics

The N-terminal amino acid sequence of this compound has been determined through automated Edman degradation nih.govdaneshyari.com. The sequence is reported as ATRVVYCNRRSGSVVGGDDTVYYEG nih.govdaneshyari.comresearchgate.net.

Comparative bioinformatics studies have revealed sequence homology between this compound and other known antifungal proteins. Notably, its N-terminal sequence shows some similarity to an antifungal protein isolated from the mushroom Lyophyllum shimeiji researchgate.netthegoodscentscompany.comnovoprolabs.comencyclopedia.pub. Furthermore, this compound has demonstrated striking homology to aegerolysin and ostreolysin, which are also functional proteins from Pleurotus species mdpi.com. Limited resemblance has been observed with thaumatin (B217287) and thaumatin-like proteins researchgate.netthegoodscentscompany.comnovoprolabs.comencyclopedia.pub. Bioinformatics tools play a significant role in identifying these homologies and classifying peptides based on shared ancestry and conserved regions nih.govuniprot.org.

Molecular Mass Determination of this compound

The molecular mass of this compound has been experimentally determined. Studies utilizing techniques such as gel filtration and SDS-PAGE analysis have consistently reported the molecular mass of this compound to be approximately 10 kDa daneshyari.comresearchgate.netthegoodscentscompany.comencyclopedia.pubresearchgate.net. This places this compound within the range typically considered for polypeptides or small proteins.

Property Value Method(s)
Molecular Mass ~10 kDa Gel filtration, SDS-PAGE daneshyari.comresearchgate.net
Source Organism Pleurotus eryngii Isolation daneshyari.comresearchgate.net

Classification within Antifungal Peptide Families

This compound is classified as an antifungal peptide, based on its biological activity against various fungi, including Fusarium oxysporum and Mycosphaerella arachidicola daneshyari.comresearchgate.netthegoodscentscompany.comencyclopedia.pubresearchgate.net. Its isolation from Pleurotus eryngii, an edible mushroom, highlights fungi as a source of such bioactive compounds daneshyari.comresearchgate.net. Based on sequence homologies, particularly with aegerolysins and ostreolysins, and some similarities to defensin-like peptides, this compound is considered part of broader antifungal protein families nih.govmdpi.comnih.govnih.gov. Aegerolysins, for instance, are a family of proteins found across various organisms, including fungi, characterized by a common fold despite diverse sequences and often involved in membrane interactions elte.hunih.gov.

Higher-Order Structural Investigations

Beyond its primary sequence and molecular mass, the three-dimensional structure and dynamic behavior of this compound are critical for understanding its mechanism of action.

Molecular Dynamics Simulations for Conformational Transitions

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior and conformational changes of biological molecules over time. Recent research has employed MD simulations to investigate the pH-dependent conformational transitions of this compound novoprolabs.comelte.hunih.govunits.itnih.gov. These simulations provide detailed insights into how the structure of this compound changes in response to variations in pH, which can influence its stability, interactions, and ultimately its antifungal activity. Such studies are essential for understanding the molecular mechanisms underlying the peptide's function and its behavior in different environments.

Spectroscopic Approaches for Secondary Structure Assessment (e.g., Circular Dichroism)

Spectroscopic techniques, particularly Circular Dichroism (CD) spectroscopy, are widely used to assess the secondary structure content of peptides and proteins, including the proportion of alpha-helices, beta-sheets, and random coils. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a sample, providing characteristic spectra for different secondary structures. This technique is valuable for monitoring structural alterations and conformational integrity under various conditions, such as changes in temperature or pH. While specific CD data for this compound were not prominently detailed in the immediate search results, CD has been applied to study the structural characteristics and stability of related antifungal peptides, such as defensin-like peptides, highlighting its relevance for analyzing this compound's secondary structure and its potential conformational changes nih.gov.

Crystallographic or NMR Studies on this compound's Three-Dimensional Structure

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a technique that can provide atomic-level three-dimensional structural information about biomolecules in solution. uthscsa.edursc.org It allows for the identification of signals from individual atoms within a molecule and the measurement of physical phenomena that depend on the molecule's structure and dynamics. uthscsa.edu Two- and three-dimensional NMR experiments are used to solve protein structures, particularly for proteins that are difficult to crystallize. rsc.org While X-ray crystallography is another key technique for determining 3D structures, NMR offers advantages for studying proteins in solution and characterizing molecular dynamics. uthscsa.edursc.org

One study utilized molecular dynamics simulations to gain insights into the pH-dependent conformational transitions of this compound. researchgate.netscilit.com This suggests that this compound's structure may change depending on the pH of its environment, which could influence its biological activity. researchgate.netacs.org NMR relaxation measurements and structural analysis have been used in studies of similar proteins (like T7 bacteriophage endolysin) to understand their dynamics and identify residues responsible for pH-dependent conformational changes. researchgate.netacs.org While direct crystallographic or detailed NMR structural studies specifically on this compound's full 3D structure were not extensively detailed in the search results, the use of NMR for structural elucidation of mycochemicals, including peptides, is a standard practice, often involving 1D and 2D NMR experiments. units.it A related protein, eryngeolysin, also from P. eryngii, has a reported crystallographic structure exhibiting a rod-like helical bundle fold with similarity to bacterial toxins. researchgate.net

Structure-Activity Relationship (SAR) Studies of this compound

Structure-Activity Relationship (SAR) explores the connection between the chemical structure of a molecule and its biological effects. wikipedia.orggardp.org By analyzing SAR, researchers can identify the specific parts of a molecule responsible for a desired biological activity and modify the structure to alter its potency or effect. wikipedia.orggardp.org

Identification of Key Amino Acid Residues and Structural Motifs for Biological Activity

For antimicrobial peptides (AMPs), which include peptides like this compound, SAR studies have shown that their biological activities are closely linked to characteristics such as positive charge, secondary structure, specific amino acid residues, hydrophobicity, and helicity. researchgate.net Changes in biological activity can often be correlated with chemical changes resulting from amino acid substitutions. researchgate.net Identifying key amino acid residues and structural motifs is a crucial part of understanding how these peptides exert their effects. researchgate.net While specific key residues or motifs for this compound's antifungal activity were not explicitly detailed, the N-terminal sequence of this compound has shown some similarity to other antifungal proteins. nih.gov

Rational Design and Synthesis of this compound Analogs for SAR Probing

Rational design and synthesis of analogs involve creating modified versions of a compound to investigate how specific structural changes impact biological activity. This is a common approach in SAR studies to understand the role of different parts of the molecule. wikipedia.org For AMPs, designing analogs with specific targets has been successfully pursued based on the patterns of natural peptides. researchgate.net Although specific examples of rationally designed and synthesized this compound analogs were not found in the search results, the principle of modifying peptide structures to probe SAR is well-established in the field of antimicrobial peptides. researchgate.netagrilife.org

Computational Modeling and In Silico Approaches to Predict SAR

Computational modeling and in silico approaches play a significant role in predicting biological activity based on molecular structure and in understanding SAR. frontiersin.orgdokumen.pubcollaborativedrug.comnih.gov Techniques such as molecular dynamics simulations and molecular docking can provide insights into the interactions between a molecule and its target, helping to explain SAR and guide future structural modifications. researchgate.netresearchgate.netnih.govmdpi.com Quantitative Structure-Activity Relationship (QSAR) models build mathematical relationships between chemical structure and biological activity. wikipedia.orgagrilife.org These in silico tools can help expedite the discovery and development of bioactive compounds by predicting potential activity and providing valuable information for structure modification. agrilife.orgnih.govmdpi.com Molecular dynamics simulations have been applied to study the conformational transitions of this compound, which is a form of computational modeling relevant to understanding its behavior and potential interactions. researchgate.netscilit.com

Mechanistic Basis of Eryngin S Biological Activities in Preclinical Models

Antifungal Mechanisms of Action

Research has primarily focused on Eryngin's antifungal properties, demonstrating inhibitory effects on the mycelial growth of certain phytopathogenic fungi.

Inhibition of Mycelial Growth in Phytopathogenic Fungi (e.g., Fusarium oxysporum, Mycosphaerella arachidicola)

This compound has been shown to inhibit the mycelial growth of Fusarium oxysporum and Mycosphaerella arachidicola. polimi.itnih.govmdpi.comresearchgate.neteui.eu Studies have determined the concentrations at which this compound exerts this inhibitory effect, providing quantitative data on its potency against these specific fungal pathogens.

Detailed research findings on the inhibitory concentrations are presented in the table below:

Fungal PathogenIC50 Value (µM)Reference
Fusarium oxysporum1.35 ± 0.15 mdpi.com
Mycosphaerella arachidicola3.5 ± 0.4 mdpi.com

Note: IC50 values represent the half maximal inhibitory concentration.

This data indicates that this compound is effective in inhibiting the growth of these significant plant pathogens in preclinical settings.

Antibacterial Mechanisms of Action

While Pleurotus eryngii extracts and other compounds derived from this mushroom have demonstrated antibacterial activities against various bacterial strains, including Bacillus sp. frontiersin.orglongdom.orgresearchgate.netresearchgate.netmbl.or.kr, specific research detailing the antibacterial mechanisms of this compound the peptide against bacterial strains, such as Bacillus sp., was not extensively available in the provided information. One source mentions eryngeolysin, a different protein from P. eryngii, showing activity against Bacillus megaterium and B. subtilis researchgate.net.

Spectrum of Activity Against Bacterial Strains (e.g., Bacillus sp.)

Based on the provided information, the primary reported activity of this compound is antifungal. While Pleurotus eryngii extracts have shown activity against Bacillus sp. frontiersin.orglongdom.orgresearchgate.netmbl.or.kr, direct evidence and detailed data on the spectrum of antibacterial activity of this compound the peptide against specific bacterial strains like Bacillus sp. were not found in the consulted sources.

Analysis of Resistance Mechanisms in Target Bacteria

Bacterial resistance to antimicrobial agents can occur through various mechanisms, including limiting drug uptake, modifying the drug target, inactivating the drug, or active drug efflux. mdpi.comnih.govwikipedia.org While the provided search results indicate that extracts from Eryngium species exhibit antibacterial activity against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa, detailed mechanisms of resistance specifically against this compound or compounds within Eryngium extracts are not explicitly described. nih.govnih.govscilit.combibliotekanauki.plresearchgate.net

Some studies mention that the antimicrobial activity of Eryngium extracts might be attributed to compounds like saponins, flavonoids, and phenolic acids. bibliotekanauki.pl Understanding resistance mechanisms would typically involve investigating how bacteria interact with these specific compounds, such as enzymatic degradation, alterations in cell membrane permeability, or the activation of efflux pumps capable of expelling these substances from the bacterial cell. mdpi.comnih.govwikipedia.org

Immunomodulatory Mechanisms

Immunomodulatory effects involve the regulation of the immune system. Cytokines, which are small proteins, play a crucial role in cell signaling within the immune system, influencing cell activation, differentiation, and proliferation. nih.govclevelandclinic.orgwikipedia.orgmdpi.com

Modulation of Murine Splenocyte Mitogenic Responses In Vitro

Splenocytes, which are immune cells found in the spleen, include various populations such as T-lymphocytes and B-lymphocytes, and are used in in vitro assays to study immune responses, including proliferation in response to mitogens. alexjvs.com Mitogens are substances that stimulate cell division.

One study on a peptide from buckwheat seeds, which shares some structural similarity with antifungal peptides, reported that it was unable to evoke a mitogenic response from splenocytes. researchgate.net While this study does not directly concern this compound, it highlights that not all peptides with other biological activities necessarily modulate splenocyte proliferation. Another study using Scrophularia variegata extract, not Eryngium, showed that the extract significantly increased splenocyte proliferation and exhibited co-mitogenic activities in combination with Concanavalin A (Con A). rjpharmacognosy.ir This suggests that plant extracts can influence splenocyte activity.

Specific research detailing the modulation of murine splenocyte mitogenic responses in vitro by the peptide this compound was not found in the provided search results. However, a protein (PEP 1b) isolated from Pleurotus eryngii has been reported to have immunoregulatory effects by modulating signaling pathways in macrophage cells. nih.gov

Investigation of Cytokine Production and Immune Cell Signaling Pathway Modulation

Cytokines are key mediators of immune responses. nih.govclevelandclinic.orgwikipedia.orgmdpi.com Modulation of cytokine production and immune cell signaling pathways are important aspects of immunomodulation.

Research on a protein (PEP 1b) from Pleurotus eryngii demonstrated that it significantly altered the expression of numerous proteins in Raw 264.7 macrophage cells and modulated signaling pathways such as Rap1, Wnt, Ras, and PI3K-Akt pathways. nih.gov These pathways are involved in various cellular processes, including immune responses. The study confirmed that the immune-boosting activities of PEP 1b were associated with modulating the expression of proteins like Sqstm1, Cox2, Rap1b, and Pyk2. nih.gov

Anti-proliferative and Cytotoxic Mechanisms in Cancer Cell Line Models

Antiproliferative and cytotoxic activities refer to the ability of a substance to inhibit cell growth and induce cell death, respectively. These are key areas in cancer research.

Induction of Cytotoxicity in Leukemia Cell Models (e.g., L1210 cells)

L1210 cells are a murine leukemia cell line commonly used in cancer research as a model for lymphocytic leukemia. nih.govnih.govmeliordiscovery.com

One search result mentions that a peptide from buckwheat seeds inhibited the proliferation of L1210 leukemia cells with an IC50 value of 4 µM. researchgate.net This indicates that peptides can exhibit cytotoxic effects on leukemia cell lines. While this finding pertains to a different peptide, it supports the possibility of a peptide like this compound possessing similar activity.

Specific data demonstrating the induction of cytotoxicity by the peptide this compound in L1210 cells was not found within the provided search snippets. However, Pleurotus eryngii is reported to have anti-leukemia activity, and eryngeolysin, a hemolysin produced by P. eryngii, showed cytotoxic effects on leukemia cells. longdom.orgmdpi.com

Exploration of Programmed Cell Death Pathways (Apoptosis, Autophagy, Necroptosis)

Programmed cell death is a fundamental biological process crucial for development and tissue homeostasis. The main types of programmed cell death include apoptosis, autophagy, and necroptosis, each involving distinct molecular mechanisms. scielo.orgptgcn.comnih.govoncotarget.comdovepress.com

Apoptosis: Often referred to as programmed cell death, it is a tightly regulated process involving caspase activation and controlled dismantling of the cell. scielo.orgptgcn.comoncotarget.comdovepress.com

Autophagy: A degradation process where the cell recycles its components. While primarily a survival mechanism, excessive or unregulated autophagy can lead to cell death. ptgcn.comnih.govoncotarget.comdovepress.com

Necroptosis: A form of programmed necrosis, it is a regulated cell death pathway that shares some morphological features with necrosis but is genetically controlled and can be inhibited by specific compounds like necrostatin-1. scielo.orgptgcn.comnih.govoncotarget.com

Some plant extracts have been shown to induce programmed cell death in cancer cells. For instance, extracts from certain Geraniaceae species were found to induce autophagy and apoptosis in tumor cells. nih.gov One specific extract, E. birandianum, induced apoptosis, likely through modulation of Bcl-2 and BAX protein expression. nih.gov Polyphenols, which are present in Eryngium extracts, have also been reported to trigger apoptosis in cancer cells. frontiersin.orgfrontiersin.org

While the search results discuss these programmed cell death pathways in the context of cancer and other biological processes, there is no direct information detailing how the peptide this compound specifically influences apoptosis, autophagy, or necroptosis pathways in cancer cell lines.

Analysis of Cell Cycle Arrest Points and Regulatory Proteins in In Vitro Cancer Models

Information regarding this compound's specific effects on cell cycle arrest points (e.g., G1, S, G2/M phases) and its modulation of regulatory proteins (such as cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors like p21, p27, and p53) in various in vitro cancer models was not found in the conducted searches. Research findings in this specific area for the compound this compound are not available within the scope of the search results.

Analytical Methodologies for Eryngin Quantification and Characterization in Research

Advanced Chromatographic Quantification Methods (HPLC, LC-MS)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), are fundamental for the separation, identification, and quantification of Eryngin in complex matrices. These methods offer high sensitivity, selectivity, and the ability to resolve this compound from other co-occurring compounds in biological extracts or research samples.

HPLC, often coupled with a UV detector, is employed for the analysis and purification of functional molecules from P. eryngii extracts. mdpi.comsemanticscholar.org For instance, reversed-phase HPLC with a nonpolar C18 column has been used with a mobile phase of methanol (B129727) and water (50:50) for the separation of components from P. eryngii ethanol (B145695) extracts. mdpi.comsemanticscholar.org The detection wavelength is typically set to monitor the eluting compounds. rjptonline.org

LC-MS analysis is a powerful technique that combines the separation capabilities of liquid chromatography with the mass analysis of mass spectrometry. This hyphenated technique is widely applied in pharmaceutical analysis due to its high sensitivity and structural specificity, making it suitable for quantifying compounds and metabolites. researchgate.netnih.gov LC-MS has been used for the structural analysis of HPLC fractions from P. eryngii. mdpi.comsemanticscholar.orgresearchgate.net Specifically, liquid chromatography coupled with triple quadrupole mass spectrometry (LC-MS/MS) has been employed for the analysis of purified HPLC fractions using flow-injection analysis. mdpi.com

Method Development for High-Throughput Analysis

High-throughput analysis aims to rapidly test numerous samples or conditions. epa.gov While specific details on high-throughput method development solely for this compound quantification are limited in the search results, the principles of high-throughput screening and analysis using techniques like LC-MS are well-established in the broader field of chemical and biological research. epa.govirbbarcelona.org Method development for high-throughput analysis of compounds often involves optimizing parameters such as sample preparation, chromatographic run time, and detection methods to maximize sample throughput while maintaining adequate sensitivity and accuracy. LC-MS/MS is particularly suitable for high-throughput quantitative analysis due to its speed and specificity. nih.gov

Validation of Analytical Procedures for Reproducibility and Accuracy

Validation of analytical methods is a critical step to ensure that the method consistently produces accurate, precise, and reliable results for its intended purpose. propharmagroup.comresearchgate.net According to guidelines such as those from the International Conference on Harmonisation (ICH), method validation typically involves assessing parameters including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness. rjptonline.orgpropharmagroup.comresearchgate.netcaa.go.jp

While direct validation data specifically for this compound quantification methods were not extensively detailed in the search results, the principles of validating HPLC and LC-MS methods are broadly applicable. Validation confirms that a method works as intended on a specific system and for the products being tested. propharmagroup.com Parameters like linearity, accuracy, and precision are evaluated to demonstrate the method's suitability for quantitative analysis. rjptonline.org For example, validation of an HPLC method for another compound involved assessing linearity over a concentration range, intra- and inter-day precision, and accuracy through recovery studies. rjptonline.org

Spectroscopic Assays for Concentration Determination and Purity Assessment

Spectroscopic assays utilize the interaction of light or other forms of electromagnetic radiation with a substance to determine its concentration or assess its purity. UV-Visible spectroscopy is a common technique used for quantifying proteins and aromatic amino acids by measuring their absorbance at specific wavelengths. researchgate.net Spectroscopic analysis has been used in the characterization of fractions from P. eryngii to detect components like glucans and proteins. researchgate.net While the search results mention spectroscopic analysis in the context of characterizing mushroom components, specific details regarding the direct application of spectroscopic assays solely for this compound concentration determination or purity assessment were not prominent. However, if this compound possesses a chromophore that absorbs in the UV-Vis range, this technique could potentially be applied for its quantification, provided there are no significant interferences from other compounds in the sample.

Mass Spectrometry for Molecular Mass Confirmation and Purity Verification

Mass spectrometry (MS) is an essential tool for determining the molecular mass of a compound and verifying its purity. By measuring the mass-to-charge ratio (m/z) of ions, MS can confirm the identity of a compound and detect the presence of impurities. Electrospray ionization mass spectrometry (ESI-MS) has been used in the analysis of fractions from P. eryngii to determine m/z ratios. mdpi.com LC-MS, which couples liquid chromatography with mass spectrometry, is routinely used for the identification and analysis of proteins and peptides, including the determination of molecular mass and the identification of amino acid sequences through fragmentation (MS/MS). mdpi.comnih.govresearchgate.net this compound has been reported to have a molecular mass of 10 kDa, as determined by techniques such as gel filtration and SDS-PAGE analysis. nih.govpolimi.itmdpi.com MALDI-MS has also been used for molecular weight determination of peptides. mdpi.com LC-MS/MS is a key methodology for achieving the complete amino acid sequence of peptides. mdpi.com

Bioassays for Rapid Screening of Biological Activity

Bioassays are experimental procedures that measure the biological activity of a substance. In the context of this compound, bioassays are used to screen for its antifungal properties. This compound was initially identified and characterized based on its ability to inhibit the mycelial growth of certain fungi, such as Fusarium oxysporum and Mycosphaerella arachidicola. nih.govpolimi.itmdpi.com These bioassays involve exposing the target fungi to different concentrations of this compound and observing the inhibitory effect on their growth. polimi.itmdpi.com Bioassays are valuable for rapid screening of biological activity in fractions obtained during purification processes and for evaluating the potency of this compound preparations. nih.govtandfonline.com They can be conducted using various methods, including observing inhibition zones on agar (B569324) plates or measuring mycelial growth in liquid culture media. bibliotekanauki.plresearchgate.net Bioassay-guided fractionation is a common strategy where bioassays are used at each step of a purification process to track and isolate the compound responsible for the observed biological activity. nih.govresearchgate.net

Biotechnological and Research Applications of Eryngin

Development of Novel Biopesticides and Agricultural Antimicrobial Agents

Eryngin has demonstrated antifungal properties, indicating its potential for development as a biopesticide or agricultural antimicrobial agent. nih.gov Studies have shown that this compound can inhibit the mycelial growth of certain plant pathogenic fungi, such as Fusarium oxysporum and Mycosphaerella arachidicola. nih.gov This inhibitory effect suggests that this compound could serve as a natural alternative to synthetic fungicides in protecting crops from fungal diseases. Biopesticides, derived from natural sources like microorganisms or plants, are gaining attention due to their environmentally friendly nature and potential to reduce reliance on chemical pesticides. mdpi.commdpi.com The use of such natural compounds can contribute to sustainable agricultural practices. mdpi.com

Research into this compound's antifungal mechanism is ongoing, which is crucial for its effective application as a biopesticide. Understanding how this compound inhibits fungal growth can inform strategies for its formulation and application in the field. The development of biopesticides from sources like fungi is a growing area, with a focus on identifying compounds that are effective against target pathogens while having minimal impact on non-target organisms and the environment. ucanr.edu

Strategies for Recombinant Production and Directed Evolution of this compound Analogs

The production of peptides like this compound through recombinant methods can offer advantages in terms of yield and purity compared to extraction from natural sources. Recombinant protein production involves using genetic engineering techniques to express the gene encoding the peptide in a host organism, such as bacteria, yeast, or cell cultures. nih.gov This allows for scalable and controlled production.

Directed evolution is a powerful protein engineering technique that mimics natural evolution in a laboratory setting to improve or alter protein function. nih.govbiorxiv.org This involves introducing random mutations into the gene encoding a protein (like this compound) and then selecting for variants with desired characteristics, such as enhanced antifungal activity, broader spectrum of activity, or improved stability. nih.govnih.gov Applying directed evolution to this compound could lead to the development of analogs with superior properties for biopesticide applications or as research tools. Strategies might involve random mutagenesis techniques, gene shuffling, and high-throughput screening methods to identify beneficial mutations. nih.govthe-scientist.com

While specific details on the recombinant production and directed evolution of this compound analogs were not extensively covered in the provided results, the general principles of these techniques are well-established in protein and peptide research. biorxiv.orgthe-scientist.comnsf.gov

Application in Protein Engineering and Peptide Design Research

This compound, as a naturally occurring antifungal peptide, can serve as a valuable template or inspiration in protein engineering and peptide design research. nih.govresearchgate.net Understanding its structure-activity relationship – how its specific amino acid sequence and three-dimensional structure relate to its antifungal function – can inform the design of novel peptides with tailored properties. nih.govnih.gov

Researchers in protein engineering and peptide design aim to create new proteins or peptides with desired functions for various applications, including therapeutics, industrial enzymes, and antimicrobial agents. the-scientist.comnsf.gov this compound's antifungal activity makes it relevant to the design of new antimicrobial peptides (AMPs). researchgate.net Studies in this field often involve analyzing natural AMPs to identify key features responsible for their activity, such as charge distribution, amphipathicity, and specific amino acid motifs. nih.govresearchgate.net This knowledge can then be used to design synthetic peptides or modify existing ones to enhance their potency, specificity, or stability. nih.govthe-scientist.com this compound's unique structure and mechanism of action, if fully elucidated, could provide novel insights for the rational design and engineering of next-generation antifungal agents or other bioactive peptides.

Future Directions and Emerging Research Frontiers

Comprehensive Elucidation of Metabolic Fates in Preclinical in vivo Systems

A key area for future research is the detailed understanding of how Eryngin is processed within living organisms. Elucidating its metabolic fate in preclinical in vivo systems is essential for determining its bioavailability, distribution, metabolism, and excretion. dokumen.pubnih.govnih.gov Such studies would provide critical data on how this compound is transformed, where it accumulates, and how long it persists in the body, which is fundamental for assessing its potential therapeutic or functional food applications. While some studies have explored the effects of Pleurotus eryngii extracts in vivo, specific data on the metabolic fate of isolated this compound is limited. longdom.orgresearchgate.net

Advanced Structural and Functional Characterization of this compound Derivatives and Conjugates

This compound exists as a peptide, and exploring its derivatives and conjugates could lead to compounds with enhanced or altered biological activities. Advanced structural and functional characterization of these related molecules is a vital future direction. This includes determining their precise three-dimensional structures and understanding how these structures relate to their biological functions. Studies on ribotoxin-like proteins from Pleurotus eryngii, such as eryngitin 3 and 4, highlight that subtle differences in amino acid sequence and structure can lead to different biological activities, underscoring the importance of detailed structural analysis. nih.govpreprints.org For instance, variations in N- and C-terminal regions and the presence of additional residues can influence interactions with ribosomal components. nih.govpreprints.org

Integration of Multi-Omics Technologies (e.g., Transcriptomics, Proteomics, Metabolomics) for Systems-Level Mechanistic Insights

To gain a comprehensive understanding of this compound's effects at a systems level, integrating multi-omics technologies is paramount. genexplain.commetwarebio.commdpi.comamazon.com Transcriptomics can reveal how this compound influences gene expression, proteomics can show changes in protein levels and modifications, and metabolomics can identify alterations in metabolic pathways. genexplain.commetwarebio.commdpi.com By integrating these data sets, researchers can uncover complex interactions and identify the key molecular mechanisms underlying this compound's biological activities. genexplain.commetwarebio.com This approach allows for a holistic view that single-omics studies might miss. genexplain.com

Exploration of Novel Biological Activities and Untapped Molecular Targets

While this compound is known for its antifungal properties, there is potential for discovering novel biological activities and identifying previously untapped molecular targets. nih.govlongdom.orglongdom.org Research could investigate its effects on other pathogens, cancer cells, or various physiological processes. longdom.orglongdom.orgresearchgate.netmdpi.comresearchgate.net Identifying the specific molecules or pathways that this compound interacts with is crucial for understanding its mechanisms of action and developing new applications. Studies on Pleurotus eryngii have indicated a range of bioactivities, including anticancer, antiviral, antioxidant, antimicrobial, and immunomodulatory effects, suggesting potential avenues for exploring this compound's activities beyond its known antifungal property. longdom.orglongdom.orgresearchgate.netnih.govresearchgate.netlifescienceglobal.com

Scalable Biotechnological Production for Research and Development Purposes

For this compound to be widely studied and potentially utilized, developing scalable biotechnological production methods is essential. lifescienceglobal.comresearchgate.netresearchgate.netscribd.com Current research often isolates this compound from mushroom fruiting bodies. nih.gov Exploring optimized fermentation techniques or recombinant expression systems could lead to more efficient and cost-effective production, facilitating further research and development. researchgate.netresearchgate.net Liquid state culture of fungi is an efficient and potentially scalable biotechnological tool for producing fungal metabolites. researchgate.netresearchgate.net

Investigation of Synergistic Activities with Other Biologically Active Compounds

Investigating the synergistic activities of this compound with other biologically active compounds could reveal enhanced effects or new applications. semanticscholar.orglorarichards.com Combining this compound with other antimicrobial agents, for example, might lead to more potent formulations or help overcome resistance. Exploring combinations with compounds exhibiting complementary mechanisms could broaden its potential uses. Synergistic effects occur when the combined effect of a mixture is greater than the sum of the individual compounds. lorarichards.com

Q & A

Q. How to integrate multi-omics data (transcriptomics, metabolomics) to elucidate this compound’s polypharmacology?

  • Methodological Answer :
  • Pathway Enrichment : Use tools like DAVID or MetaboAnalyst to identify overrepresented pathways (e.g., apoptosis, oxidative stress).
  • Network Pharmacology : Construct protein-protein interaction networks with Cytoscape to map target hubs .

Data Contradiction Analysis Framework

StepActionTool/ResourceReference
1Identify conflicting resultsSystematic Review
2Compare methodologiesPRISMA Checklist
3Replicate key experimentsOpen Science Framework
4Apply Bayesian meta-analysisR package "metafor"

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.